molecular formula C7H12ClNO2 B12273442 (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B12273442
M. Wt: 177.63 g/mol
InChI Key: TZJVXDMBAOKAAQ-PACXSXMQSA-N
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Description

(1S,4R)-2-azabicyclo[221]heptane-1-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions are common, where different substituents can be introduced to the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups to the bicyclic structure.

Scientific Research Applications

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4R)-2-azabicyclo[221]heptane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure

Biological Activity

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, also known by its CAS number 1186506-95-5, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Synthesis

The synthesis of (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves various chemical reactions that introduce the bicyclic framework and functional groups necessary for biological activity. Several synthetic routes have been reported in the literature, emphasizing the importance of chirality in influencing the compound's activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have highlighted that compounds containing the 2-azabicyclo[2.2.1]heptane moiety exhibit significant inhibition of DPP-4, an enzyme implicated in glucose metabolism and diabetes management. For instance, research on related compounds demonstrated that modifications to the bicyclic structure could enhance DPP-4 inhibitory activity, suggesting a promising therapeutic avenue for treating hyperglycemia and type 2 diabetes .

Neuroprotective Effects

The neuroprotective potential of bicyclic amino acids has also been explored. Compounds structurally related to (1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid have shown efficacy in modulating neurotransmitter systems and protecting neuronal cells from apoptosis . This suggests potential applications in neurodegenerative diseases.

Anticancer Properties

Bicyclic amino acids have been investigated for their ability to suppress cancer cell growth and induce apoptosis. Studies indicate that (1S,4R)-2-azabicyclo[2.2.1]heptane derivatives can interact with specific cellular pathways involved in cancer proliferation . This highlights the compound’s potential as a scaffold for developing novel anticancer agents.

Case Studies

Study Focus Findings
Maechler et al., 2011Glutamate Dehydrogenase ActivationDemonstrated that bicyclic amino acids enhance insulin secretion through mitochondrial enzyme activation .
PMC8949241DPP-4 InhibitionIdentified structure-activity relationships that suggest modifications to the bicyclic framework can enhance DPP-4 inhibitory activity .
BLD PharmSynthesis and EvaluationReported on the synthesis of various derivatives and their biological evaluations, noting significant activity against specific cancer cell lines .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,4R)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1

InChI Key

TZJVXDMBAOKAAQ-PACXSXMQSA-N

Isomeric SMILES

C1C[C@]2(C[C@@H]1CN2)C(=O)O.Cl

Canonical SMILES

C1CC2(CC1CN2)C(=O)O.Cl

Origin of Product

United States

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